physical and chemical properties of 3-Ethyl-[1,4'-bipiperidin]-4-ol
physical and chemical properties of 3-Ethyl-[1,4'-bipiperidin]-4-ol
An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Analysis of 3-Ethyl-[1,4'-bipiperidin]-4-ol
Disclaimer: The compound 3-Ethyl-[1,4'-bipiperidin]-4-ol is not readily found in the public chemical literature as of the date of this document. Therefore, this guide has been constructed by a Senior Application Scientist to provide a predictive overview based on the established chemistry of analogous piperidine and bipiperidine structures. The data presented herein are estimations derived from known compounds and should be used as a strategic guide for research and development. Experimental validation is required.
Introduction and Molecular Structure
3-Ethyl-[1,4'-bipiperidin]-4-ol is a complex heterocyclic amine featuring a bipiperidine core. This structure consists of two piperidine rings linked via a nitrogen-carbon bond. One piperidine ring is substituted with an ethyl group at the 3-position and a hydroxyl group at the 4-position. The presence of both amine and alcohol functional groups, along with multiple stereocenters, suggests a molecule with significant potential for diverse chemical interactions and biological activity.[1][2] The piperidine moiety is a cornerstone in many pharmaceutical compounds due to its ability to confer desirable physicochemical properties such as improved solubility and the ability to form salt derivatives.[1][3] This guide provides a detailed projection of its properties and a strategic approach to its synthesis and analysis.
Molecular Structure:
Caption: Predicted structure of 3-Ethyl-[1,4'-bipiperidin]-4-ol.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following table outlines the predicted properties for 3-Ethyl-[1,4'-bipiperidin]-4-ol, based on data from structurally similar compounds.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₃H₂₆N₂O | Based on the proposed structure. |
| Molecular Weight | 226.36 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow viscous liquid or low melting solid. | Similar N-substituted piperidinols are often liquids or low-melting solids.[4] |
| Boiling Point | > 250 °C at 760 mmHg (with decomposition) | High due to hydrogen bonding from the hydroxyl group and the polar nature of the bipiperidine system. Estimated based on related functionalized piperidines.[5] |
| Melting Point | 60-75 °C | If solid, likely to have a relatively low melting point, similar to other bipiperidine derivatives.[6] |
| Solubility | Soluble in water, methanol, ethanol, and DMSO. Low solubility in non-polar solvents like hexane. | The hydroxyl group and two nitrogen atoms are expected to confer good solubility in polar protic solvents.[4][7] |
| pKa | pKa1 ≈ 8.5-9.5 (piperidine N), pKa2 ≈ 9.5-10.5 (other piperidine N) | Based on typical pKa values for secondary and tertiary amines in piperidine rings. |
| LogP | 1.5 - 2.5 | The ethyl group and bipiperidine core increase lipophilicity, while the hydroxyl group decreases it. This is a balanced prediction. |
Proposed Synthesis and Reactivity
A plausible synthetic route to 3-Ethyl-[1,4'-bipiperidin]-4-ol would likely involve a multi-step process, beginning with commercially available piperidine derivatives. A key step would be the formation of the C-N bond to create the bipiperidine core, followed by functionalization of the second piperidine ring.
Proposed Synthetic Workflow
A logical approach would be to use a reductive amination reaction, a robust and widely used method for forming C-N bonds.[8]
Caption: Proposed synthetic workflow for 3-Ethyl-[1,4'-bipiperidin]-4-ol.
Detailed Experimental Protocol: Reductive Amination
This protocol details the crucial step of forming the bipiperidine core.
-
Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add piperidine (1.1 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-[1,4'-bipiperidin]-4-one.
Spectroscopic and Chromatographic Profile (Predicted)
The identity and purity of the synthesized 3-Ethyl-[1,4'-bipiperidin]-4-ol would be confirmed using a suite of analytical techniques.
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¹H NMR: The spectrum is expected to be complex due to the number of non-equivalent protons. Key signals would include a triplet for the methyl group of the ethyl substituent, a quartet for the methylene of the ethyl group, and broad signals for the N-H protons.
-
¹³C NMR: Approximately 13 distinct carbon signals are expected, corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 227.2.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and C-N stretches (around 1000-1200 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for improved peak shape) would be suitable for purity analysis.
Conceptual Analytical Workflow
Caption: A typical workflow for the analytical characterization of the target compound.
Safety and Handling
While specific toxicity data for 3-Ethyl-[1,4'-bipiperidin]-4-ol is unavailable, compounds containing the piperidine moiety can have biological activity and should be handled with care.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 3-Ethyl-[1,4'-bipiperidin]-4-ol. The proposed physicochemical properties, synthetic route, and analytical methods are based on established chemical principles and data from analogous compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel chemical entity. All predictive data and methodologies require experimental validation.
References
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- ResearchGate. (n.d.). Rapid and Efficient Synthesis of Functionalized Bipyridines | Request PDF.
- PubMed. (2003). Synthesis of functionalized piperidinones. The Journal of Organic Chemistry.
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- Sigma-Aldrich. (n.d.). 4-Piperidinopiperidine 97.
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- Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6).
- MDPI. (2025). Synthesis of Bipyridine Ether-Type Bifunctional Precursors.
- CymitQuimica. (n.d.). CAS 13444-24-1: 1-Ethyl-3-piperidinol.
- Wiley Online Library. (2025). 1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
- Chemsrc. (2025). CAS#:170450-74-5 | (3R)-3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione.
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